molecular formula C13H21BrN2O2 B11513930 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione

1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11513930
M. Wt: 317.22 g/mol
InChI Key: YNSJXUSLVUHQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by the presence of a bromoheptyl chain attached to the pyrimidinedione core, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione.

    Bromoheptyl Chain Introduction: The bromoheptyl chain is introduced through a nucleophilic substitution reaction. This involves reacting 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 1-bromoheptane in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoheptyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the bromoheptyl chain.

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The bromoheptyl chain allows the compound to interact with hydrophobic regions of proteins, potentially inhibiting their function. The pyrimidinedione core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione can be compared with other similar compounds such as:

    1-(7-Bromoheptyl)-3-(diphenylmethyl)quinazoline-2,4(1H,3H)-dione: This compound has a quinazoline core instead of a pyrimidinedione core, which may result in different biological activities and applications.

    1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-quinazoline:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C13H21BrN2O2

Molecular Weight

317.22 g/mol

IUPAC Name

1-(7-bromoheptyl)-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H21BrN2O2/c1-11-10-12(17)15(2)13(18)16(11)9-7-5-3-4-6-8-14/h10H,3-9H2,1-2H3

InChI Key

YNSJXUSLVUHQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CCCCCCCBr)C

Origin of Product

United States

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